Enhanced Lipophilicity (XLogP3 = 1.1) Versus the Non-Fluorinated Meta-Substituted Analog (XLogP3 = 1.0)
The target compound 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (XLogP3 = 1.1) exhibits increased calculated lipophilicity compared to the non-fluorinated, meta-substituted analog 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (XLogP3 = 1.0). This +0.1 log unit difference, derived from PubChem's XLogP3 algorithm, reflects the electron-withdrawing and hydrophobic character of the ortho-fluorine substituent [1][2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 537657-97-9): XLogP3 = 1.0 |
| Quantified Difference | +0.1 log units (target more lipophilic) |
| Conditions | In silico computation (PubChem XLogP3 algorithm v3.0) |
Why This Matters
Even small differences in lipophilicity (ΔlogP ≥ 0.1) can shift a compound's position in the 'lipophilic efficiency' (LipE) metric that medicinal chemists use to prioritize leads, making the fluorinated analog preferable for programs where balancing potency and ADME properties is critical.
- [1] PubChem. 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. CID 54595135. Computed XLogP3-AA = 1.1. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid. CID 22253042. Computed XLogP3-AA = 1.0. National Center for Biotechnology Information. Accessed April 2026. View Source
